An In-Depth Technical Guide to the Physicochemical Characterization of 4-aminooxane-4-carboxamide
An In-Depth Technical Guide to the Physicochemical Characterization of 4-aminooxane-4-carboxamide
Introduction: The Significance of the Oxane Scaffold in Medicinal Chemistry
The tetrahydropyran (oxane) ring is a privileged scaffold in modern drug discovery, recognized as the most frequently reported three-dimensional ring system in marketed drugs[1]. Its favorable properties, including metabolic stability and the ability to improve aqueous solubility, make it an attractive replacement for other cyclic systems. The compound of interest, 4-aminooxane-4-carboxamide, features a unique gem-disubstituted pattern on this valuable scaffold, presenting both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (carboxamide group) on the same carbon. This arrangement has significant implications for its three-dimensional shape, polarity, and interaction with biological targets.
This guide provides a comprehensive framework for the full physicochemical characterization of 4-aminooxane-4-carboxamide. As experimental data for this specific molecule is not widely published, we will proceed from first principles. We will outline the critical experimental protocols required to determine its properties, explain the scientific rationale behind these methods, and provide predicted values based on its structure and data from analogous compounds. This document is designed to serve as a practical roadmap for researchers tasked with evaluating this or similar novel chemical entities for their potential as drug candidates.
Compound Identity and Computed Properties
A thorough characterization begins with establishing the fundamental identity and baseline computational properties of the molecule. These computed values, while not a substitute for experimental data, are invaluable for planning experiments, such as selecting appropriate solvent systems or pH ranges.
Table 1: Core Molecular Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-aminooxane-4-carboxamide | [] |
| CAS Number | 1183378-09-7 | [] |
| Molecular Formula | C₆H₁₂N₂O₂ | [] |
| Molecular Weight | 144.17 g/mol | [] |
| Canonical SMILES | C1COCCC1(C(=O)N)N | [] |
| Topological Polar Surface Area (TPSA) | 78.3 Ų | [] |
| Computed LogP (CLogP) | 0.38 | [] |
| Computed XLogP3 | -1.6 | [] |
| Hydrogen Bond Donors | 2 | [] |
| Hydrogen Bond Acceptors | 3 | [] |
Note: LogP values are computational estimates and show significant variance. Experimental determination is crucial.
Section 1: Acidity and Basicity (pKa) - The Ionization Constant
1.1. Scientific Imperative
The ionization state of a molecule at physiological pH (typically ~7.4) governs its solubility, membrane permeability, and binding affinity to its target. The pKa is the pH at which a functional group is 50% ionized and 50% neutral. For 4-aminooxane-4-carboxamide, the primary basic center is the C4-amino group. Understanding its pKa is essential for predicting its behavior in the body and for developing appropriate formulations.[3]
1.2. Predicted pKa
Based on its structure, the C4-amino group is an aliphatic primary amine. The electron-withdrawing effect of the adjacent carboxamide and the oxane oxygen will slightly decrease its basicity compared to a simple cyclohexylamine. The pKa of the conjugate acid of 4-aminotetrahydropyran is predicted to be approximately 9.63[1]. We can therefore hypothesize that the pKa of 4-aminooxane-4-carboxamide will be in the range of 8.5 - 9.5 . The carboxamide group is effectively neutral and will not have a measurable pKa in the physiologically relevant range.
1.3. Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and reliability.[4] The process involves monitoring pH changes as a titrant is added to the sample solution.
Methodology:
-
Preparation:
-
Prepare a 1-2 mM solution of 4-aminooxane-4-carboxamide in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl) to minimize activity coefficient fluctuations.[4]
-
Calibrate a high-precision pH meter using standard buffers at pH 4, 7, and 10.[4]
-
Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).
-
-
Titration:
-
Place a known volume (e.g., 20 mL) of the sample solution in a thermostatted vessel (25°C or 37°C) under gentle magnetic stirring.[4]
-
Immerse the calibrated pH electrode into the solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is determined from the pH value at the half-equivalence point (the "half-volume method").[5] This is the point where half of the amine has been protonated.
-
Section 2: Aqueous Solubility
2.1. Scientific Imperative
Poor aqueous solubility is a primary cause of failure for drug candidates. It limits oral bioavailability and can lead to unreliable results in in vitro assays.[6] Determining the solubility across a physiologically relevant pH range is therefore a critical early-stage assessment.
2.2. Predicted Solubility
The molecule possesses multiple polar functional groups capable of hydrogen bonding (amine, amide, oxane oxygen), suggesting it should have moderate to good aqueous solubility.[7] The closely related 4-amino-tetrahydropyran-4-carboxylic acid is reported to be highly soluble (511 g/L)[8]. However, as an amide is generally less polar than a carboxylic acid, the solubility of 4-aminooxane-4-carboxamide is expected to be lower but still substantial. As the primary amine (predicted pKa ~9) will be fully protonated and positively charged at pH values below ~7, solubility is expected to be highest at acidic to neutral pH and decrease at pH > 10.
2.3. Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method is considered the definitive technique for determining thermodynamic equilibrium solubility.[9][10]
Methodology:
-
Preparation:
-
Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to mimic physiological conditions.
-
Develop and validate a suitable quantitative analytical method, such as HPLC-UV, to measure the concentration of the compound.
-
-
Equilibration:
-
Add an excess amount of solid 4-aminooxane-4-carboxamide to vials containing each buffer. The amount should be sufficient to ensure a saturated solution with visible solid remaining.
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[11]
-
Agitate the samples until equilibrium is reached. This can take 24-72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[11]
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand for a short period for coarse settling.
-
Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. Centrifugation is an acceptable alternative to filtration.[11]
-
Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted filtrate using the pre-validated HPLC-UV method.
-
Measure the pH of the remaining saturated solution to confirm it has not changed during the experiment.
-
Section 3: Lipophilicity (LogP / LogD)
3.1. Scientific Imperative
Lipophilicity, the "greasiness" of a molecule, is a critical parameter that influences absorption, distribution, metabolism, and excretion (ADME). It is typically measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH, which accounts for both ionized and neutral forms.[12] An optimal LogP/D value (often between 1 and 3) is a key goal in drug design.
3.2. Predicted Lipophilicity
The computed LogP values for 4-aminooxane-4-carboxamide are -1.6 (XLogP3) and 0.38 (CLogP)[]. This discrepancy highlights the unreliability of in silico models for this type of structure and underscores the need for experimental measurement. The presence of multiple polar, hydrogen-bonding groups suggests the molecule is highly hydrophilic, likely with a negative LogP value. At pH 7.4, where the amine group will be partially protonated, the LogD₇.₄ is expected to be even lower (more hydrophilic) than the LogP of the neutral molecule.
3.3. Experimental Protocol: RP-HPLC Method
While the shake-flask method is traditional, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is often preferred for its speed, low sample consumption, and robustness.[13][14] The method correlates the retention time of a compound on a hydrophobic stationary phase with known LogP values of a set of standard compounds.
Methodology:
-
System Setup:
-
Use a C18 or similar reverse-phase HPLC column.
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). For LogP determination, the retention time is often extrapolated to 0% organic modifier.[10]
-
-
Calibration:
-
Select a set of 5-7 commercially available standard compounds with well-established LogP values that bracket the expected LogP of the test compound.
-
Prepare solutions of each standard and the test compound in the mobile phase.
-
Inject each standard and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
For each standard, calculate the capacity factor, k' = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k') values.
-
Perform a linear regression on the data to obtain the equation of the line (y = mx + c).
-
-
LogP Determination:
-
Inject the 4-aminooxane-4-carboxamide sample and record its retention time.
-
Calculate its log(k') value.
-
Use the calibration curve's regression equation to calculate the LogP of the test compound.
-
To determine LogD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase should be buffered to that pH.[12]
-
Section 4: Chemical Stability
4.1. Scientific Imperative
A drug substance must be stable under various environmental conditions to ensure it maintains its quality, safety, and efficacy throughout its shelf life.[15] Stability testing provides evidence on how the quality of the substance varies over time under the influence of temperature, humidity, and light.[16]
4.2. Predicted Stability Profile
The 4-aminooxane-4-carboxamide structure does not contain obvious labile functional groups prone to rapid degradation. The oxane ring is generally stable. The primary concern would be the potential for hydrolysis of the carboxamide group to the corresponding carboxylic acid under harsh acidic or basic conditions, though amides are generally much more stable than esters. Oxidative degradation at the carbon alpha to the ether oxygen is also a theoretical possibility under stress conditions.
4.3. Experimental Protocol: ICH-Compliant Stability Studies
A comprehensive stability assessment involves both long-term studies under recommended storage conditions and accelerated studies under stressed conditions.[17][18]
Methodology:
-
Method Development:
-
Develop a stability-indicating analytical method, typically an HPLC method, that can separate the parent compound from any potential degradation products and impurities.
-
-
Long-Term and Accelerated Studies:
-
Store aliquots of the solid drug substance in controlled-environment stability chambers under conditions defined by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[15]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Forced Degradation (Stress Testing):
-
To understand potential degradation pathways, subject the compound to more extreme conditions:
-
Acid/Base Hydrolysis: Treat solutions of the compound with HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at elevated temperatures (e.g., 60°C).
-
Oxidation: Treat a solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
-
Analysis Schedule:
-
Pull samples from the stability chambers at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analyze the samples using the stability-indicating method for:
-
Appearance (visual inspection)
-
Assay (potency of the parent compound)
-
Purity (quantification of any degradation products)
-
-
Table 2: Summary of Key Physicochemical Assays
| Parameter | Core Principle | Rationale in Drug Development | Expected Outcome for C₆H₁₂N₂O₂ |
| pKa | Potentiometric titration to find the pH of 50% ionization. | Governs solubility, absorption, and receptor binding. | Basic pKa ~8.5-9.5 (from amino group). |
| Solubility | Shake-flask method to determine max concentration in buffers. | Essential for bioavailability and formulation. | High solubility, especially at acidic/neutral pH. |
| LogD₇.₄ | RP-HPLC retention time correlated with standards. | Predicts membrane permeability and ADME properties. | Hydrophilic; LogD₇.₄ < 0. |
| Stability | ICH-guided storage and forced degradation studies. | Ensures product quality, safety, and shelf-life. | Generally stable; potential for amide hydrolysis under harsh conditions. |
Conclusion
4-aminooxane-4-carboxamide is a novel chemical entity built upon a medicinally-relevant scaffold. While computational data provides a preliminary sketch of its properties, a rigorous experimental evaluation is paramount for any further development. The protocols detailed in this guide for determining pKa, solubility, lipophilicity, and stability represent the foundational dataset required by any drug discovery team. By systematically applying these methods, researchers can build a robust physicochemical profile, enabling informed decisions about the compound's potential to become a successful therapeutic agent.
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